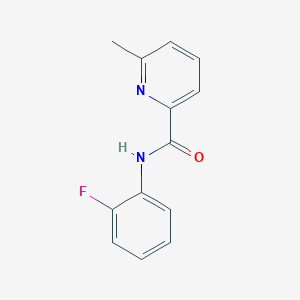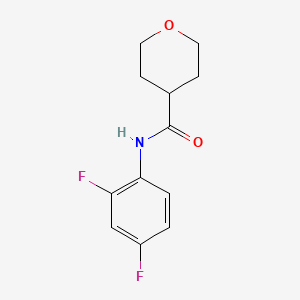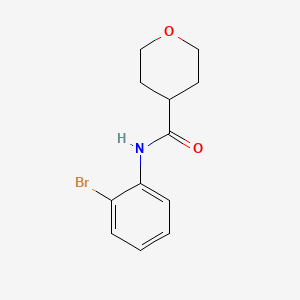
N-(2-bromophenyl)oxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)oxane-4-carboxamide, also known as BPOC, is a chemical compound that has been extensively studied for its potential use in scientific research. BPOC is a member of the oxanamide family of compounds and is known for its ability to inhibit the activity of enzymes that play a key role in various biochemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)oxane-4-carboxamide involves the formation of a covalent bond between the compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in its activity. The exact details of the mechanism of action of N-(2-bromophenyl)oxane-4-carboxamide are still being studied, but it is believed to involve the formation of a reactive intermediate that interacts with the active site of the enzyme.
Biochemical and Physiological Effects:
N-(2-bromophenyl)oxane-4-carboxamide has been shown to have a variety of biochemical and physiological effects. One of the key effects of N-(2-bromophenyl)oxane-4-carboxamide is its ability to inhibit the activity of proteases, which can have a variety of downstream effects on cellular processes. N-(2-bromophenyl)oxane-4-carboxamide has also been shown to have anti-inflammatory effects, potentially making it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of N-(2-bromophenyl)oxane-4-carboxamide is its ability to selectively inhibit the activity of specific enzymes. This allows researchers to study the activity of individual enzymes in a complex biological system. However, one limitation of N-(2-bromophenyl)oxane-4-carboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2-bromophenyl)oxane-4-carboxamide. One area of interest is the development of more selective inhibitors that can target specific proteases with greater precision. Another area of interest is the use of N-(2-bromophenyl)oxane-4-carboxamide in the study of other enzymes involved in cellular processes, such as kinases and phosphatases. Finally, there is potential for the development of N-(2-bromophenyl)oxane-4-carboxamide-based drugs for the treatment of inflammatory diseases and other conditions.
Métodos De Síntesis
N-(2-bromophenyl)oxane-4-carboxamide can be synthesized using a variety of methods. One common method involves the reaction of 2-bromophenylamine with ethyl oxanecarboxylate in the presence of a catalyst such as triethylamine. The resulting product can be purified using standard techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)oxane-4-carboxamide has been used extensively in scientific research as a tool for studying the activity of enzymes involved in various biochemical processes. One of the key applications of N-(2-bromophenyl)oxane-4-carboxamide is in the study of proteases, which are enzymes that play a key role in the breakdown of proteins. N-(2-bromophenyl)oxane-4-carboxamide has been shown to inhibit the activity of several different proteases, including trypsin, chymotrypsin, and elastase.
Propiedades
IUPAC Name |
N-(2-bromophenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-4-11(10)14-12(15)9-5-7-16-8-6-9/h1-4,9H,5-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUCTGKUGUWQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)oxane-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B7538501.png)
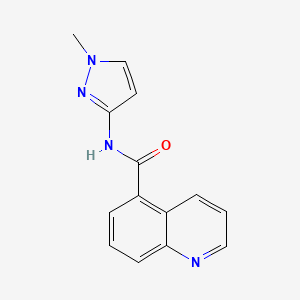
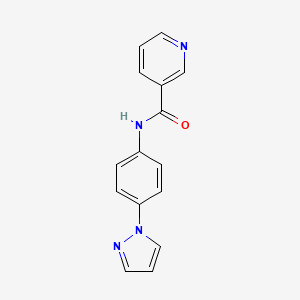
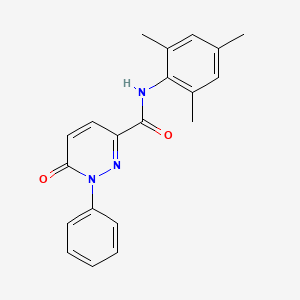
![[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone](/img/structure/B7538536.png)
![[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538537.png)
![N-[4-(2-amino-2-oxoethyl)phenyl]-2-(4-ethoxyanilino)pyridine-3-carboxamide](/img/structure/B7538552.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)acetamide](/img/structure/B7538573.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7538585.png)
![N-(4-bromo-2-chlorophenyl)-2-[2-oxo-3-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7538593.png)
